molecular formula C16H19ClN4O2S B1219568 Pirinixil CAS No. 65089-17-0

Pirinixil

Cat. No.: B1219568
CAS No.: 65089-17-0
M. Wt: 366.9 g/mol
InChI Key: RZCKTPORLKUFGY-UHFFFAOYSA-N
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Scientific Research Applications

Pirinixil has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Pirinixil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with peroxisome proliferator-activated receptors (PPARs), specifically PPARα. PPARα activation occurs with free fatty acid binding or fatty acid derivative ligands that have been broken down via the triacylglycerol lipolysis cascade . Activated PPARα acts as a transcription factor to increase the expression of specific genes involved in cardiac fatty acid utilization, stimulating free fatty acid oxidation by increasing mitochondrial free fatty acid uptake and oxidation via enzymes such as carnitine palmitoyltransferase I (M-CPT I) and medium-chain acyl-CoA dehydrogenase (MCAD) .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to reduce cardiac hypertrophy and improve cardiac function in ATGL-deficient mice . The compound affects cell signaling pathways by activating PPARα, which in turn stimulates the expression of genes involved in lipid metabolism. This activation leads to increased mitochondrial fatty acid β-oxidation, thereby preventing severe cardiac dysfunction due to lipid accumulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PPARα. By acting as a PPARα agonist, this compound triggers the expression of genes involved in lipid metabolism. This activation stimulates free fatty acid oxidation by increasing mitochondrial free fatty acid uptake and oxidation via enzymes such as M-CPT I and MCAD . The compound’s mechanism of action includes enzyme activation and changes in gene expression, which are essential for maintaining normal cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. This compound has demonstrated reduced cardiac hypertrophy and improved cardiac function in ATGL-deficient mice over time . These findings suggest that the compound’s effects are sustained and beneficial in the long term.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that administering this compound to ATGL-deficient mice results in reduced cardiac hypertrophy and improved cardiac function

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as ATGL, which catalyzes the rate-limiting hydrolysis step of triglycerides in the triacylglycerol lipolysis cascade . By activating PPARα, this compound stimulates the expression of genes involved in cardiac fatty acid utilization, leading to increased mitochondrial fatty acid β-oxidation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s activation of PPARα leads to its localization in nuclear membranes, where it acts as a transcription factor to increase the expression of specific genes . This localization is crucial for its function in stimulating lipid metabolism and preventing cardiac dysfunction.

Subcellular Localization

This compound’s subcellular localization is primarily within the nuclear membranes, where it interacts with PPARα to exert its effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function in regulating lipid metabolism and maintaining cardiac health.

Preparation Methods

Pirinixil can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-6-(2,3-dimethylphenyl)amino-2-pyrimidinethiol with N-(2-hydroxyethyl)acetamide. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pirinixil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reagents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another. For this compound, this can be achieved using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Pirinixil is similar to other hypolipidemic agents such as clofibrate and WY-14,643. it is unique in its low toxicity and specific mechanism of action involving PPARα activation. Other similar compounds include:

Properties

IUPAC Name

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl-N-(2-hydroxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKTPORLKUFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020291
Record name 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65089-17-0
Record name 2-[[4-Chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio]-N-(2-hydroxyethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65089-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirinixil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065089170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRINIXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969LVT6GJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of [4-chloro-6-(2,3-xylidino)-2-pyrimidinyl-thio]-acetic acid (85 g.), triethylamine (45 ml.), in anhydrous chloroform (750 ml.), cooled to -5° C., 35 ml. of ethyl chlorocarbonate and then 22 ml. of ethanolamine were added with stirring while the temperature was kept below +10° C. The reaction mixture was washed with water (350 ml.), and dried over sodium sulphate and the solvent was removed under reduced pressure. The residue was washed with benzene (500 ml.) and crystallised several times from acetone. 55 g. of [4-chloro-6-(2,3-xylidino)-2-pyrimidinyl-thio]-(N-β-hydroxyethyl)-acetamide were obtained, identical with the compound prepared as in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Pirinixil in lowering lipid levels?

A1: this compound acts as an inducer of liver peroxisomes []. Peroxisomes are cellular organelles involved in the breakdown of fatty acids. By increasing the number or activity of peroxisomes, this compound enhances the body's ability to metabolize fats, thereby potentially lowering lipid levels. Additionally, this compound has been shown to induce mitochondrial carnitine acetyltransferase [], an enzyme involved in the transport of fatty acids into mitochondria for energy production. This further contributes to its lipid-lowering effect.

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